cis-3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

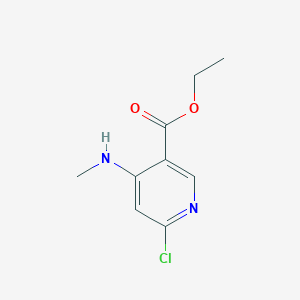

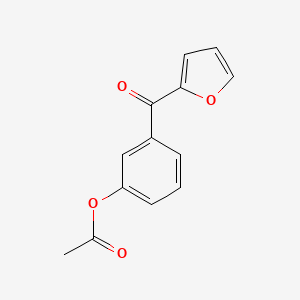

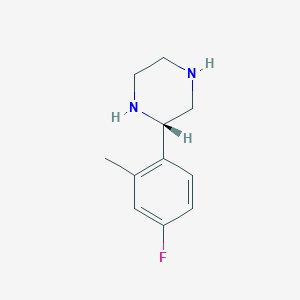

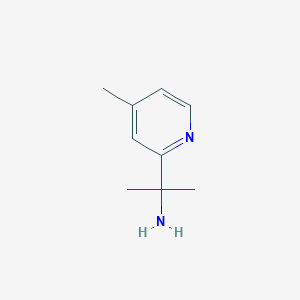

“Cis-3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine” is a chemical compound with the molecular formula C7H10N4O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is an important synthon in the development of new drugs .

Molecular Structure Analysis

The molecular structure of “cis-3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine” is based on the imidazole core, which is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds . The compound also contains a nitro group and a cycAplicaciones Científicas De Investigación

Metabolite Identification and Analysis

Research has identified rat urinary metabolites of a structurally related compound, cis-3a,4,5,6,7,7a-hexahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazole, using 1H-NMR and MS. The study found various hydroxylated analogues, highlighting the compound's metabolic pathway and potential applications in pharmacokinetics and toxicology (Vandenheuvel et al., 1984).

Chemoenzymatic Synthesis and Toxicity Studies

Research on chemoenzymatic synthesis of optically active 3-(1H-imidazol-1-yl)cyclohexanol-based ionic liquids, involving the study of cis-3-(1H-imidazol-1-yl)cyclohexanol, demonstrated the potential of these compounds in organocatalysis. Toxicity studies against E. coli were also conducted to understand the structural implications, indicating potential applications in biochemical synthesis and environmental studies (Paul et al., 2012).

Enantiopure Synthesis for Biocatalysis

The preparation of enantiopure 2-(1H-imidazol-1-yl)cycloalkanamines, including cis-variants, highlights the compound's relevance in biocatalysis. These efforts involve lipase-catalyzed enzymatic resolutions, indicating potential use in asymmetric synthesis and pharmaceutical applications (Alatorre-Santamaría et al., 2011).

Catalytic Activity in Photoresponsive Systems

A study explored the catalytic activity of a compound bearing an azobenzene group and a histidine spacer linked to β-cyclodextrin. This research, involving imidazole-catalyzed ester hydrolysis, demonstrates the potential of cis-3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine analogs in photoresponsive catalytic systems and light-controlled chemical processes (Lee & Ueno, 2001).

Configurational Isomers and Fluorescent Probing

Research on configurational isomers of imidazole-modified cyclotriphosphazenes, including both cis and trans forms, showcases the use of such compounds as selective fluorescent probes for metal ions. This indicates potential applications in analytical chemistry and bioimaging (Uslu et al., 2017).

Propiedades

IUPAC Name |

3-(4-nitroimidazol-1-yl)cyclobutan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2/c8-5-1-6(2-5)10-3-7(9-4-10)11(12)13/h3-6H,1-2,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVXOAVJOJVPQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N2C=C(N=C2)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00609552 |

Source

|

| Record name | 3-(4-Nitro-1H-imidazol-1-yl)cyclobutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine | |

CAS RN |

395074-87-0 |

Source

|

| Record name | 3-(4-Nitro-1H-imidazol-1-yl)cyclobutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1320990.png)

![5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione](/img/structure/B1321008.png)